Naphthalen-1-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
Naphthalen-1-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a naphthalene ring, a bromine atom, a chlorophenyl group, and a quinoline carboxylate moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Bromine Atom: The bromination of the quinoline core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Esterification with Naphthalene: The final step involves the esterification of the quinoline derivative with naphthalene-1-ol in the presence of a suitable esterification agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to DNA: Intercalating into the DNA structure and disrupting replication and transcription processes.
Inhibiting Enzymes: Inhibiting key enzymes involved in cellular metabolism and signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylate
- Naphthalen-1-yl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
- Naphthalen-1-yl 6-bromo-2-(4-nitrophenyl)quinoline-4-carboxylate
Uniqueness
Naphthalen-1-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the presence of the chlorophenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs
Properties
CAS No. |
355421-77-1 |
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Molecular Formula |
C26H15BrClNO2 |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
naphthalen-1-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H15BrClNO2/c27-18-10-13-23-21(14-18)22(15-24(29-23)17-8-11-19(28)12-9-17)26(30)31-25-7-3-5-16-4-1-2-6-20(16)25/h1-15H |
InChI Key |
FVDIBXLXCAIZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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